9-Methylpurine
Overview
Description
9-Methylpurine is a derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes. This compound, specifically, is characterized by a methyl group attached to the ninth position of the purine ring. This modification imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylpurine can be achieved through several methods. One common approach involves the methylation of purine derivatives. For instance, 6-chloropurine can be methylated using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product. The choice of reagents and conditions may vary depending on the desired yield and purity specifications.
Chemical Reactions Analysis
Types of Reactions: 9-Methylpurine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at different positions on the purine ring, leading to the formation of various substituted purines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 9-methylxanthine, while nucleophilic substitution can produce various 9-substituted purines .
Scientific Research Applications
9-Methylpurine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives and nucleoside analogs.
Biology: It is used in studies related to purine metabolism and enzyme inhibition.
Medicine: this compound derivatives have been investigated for their potential as antiviral and anticancer agents.
Industry: It is utilized in the production of pharmaceuticals and as a precursor for other bioactive compounds
Mechanism of Action
The mechanism of action of 9-Methylpurine involves its interaction with various molecular targets. It can inhibit enzymes involved in purine metabolism, such as xanthine oxidase and adenosine deaminase. By interfering with these enzymes, this compound can disrupt nucleotide synthesis and cellular energy production. This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
6-Methylpurine: Another methylated purine with similar biological activities.
9-Methylguanine: A methylated derivative of guanine with distinct properties.
9-Methylxanthine: An oxidized form of 9-Methylpurine with different pharmacological effects.
Uniqueness: this compound is unique due to its specific methylation at the ninth position, which imparts distinct chemical reactivity and biological activity compared to other methylated purines. Its ability to inhibit key enzymes in purine metabolism sets it apart from other similar compounds .
Properties
IUPAC Name |
9-methylpurine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-10-4-9-5-2-7-3-8-6(5)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZWCYZJGUYTKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CN=CN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174372 | |
Record name | 9H-Purine, 9-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20427-22-9 | |
Record name | 9-Methyl-9H-purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20427-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Purine, 9-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020427229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Purine, 9-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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